N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a dimethyl group at the nitrogen atom. A piperidine ring, linked via a carbonyl group, is further functionalized with a pyridin-2-yloxy moiety.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21(2)27(24,25)17-8-6-15(7-9-17)19(23)22-13-10-16(11-14-22)26-18-5-3-4-12-20-18/h3-9,12,16H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVANUAKHGHYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the reaction of 4-chloropyridine with N,N-dimethylamine to form N,N-dimethyl-4-pyridinamine . This intermediate is then reacted with 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
| Reactant | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Target compound | H₂SO₄, 100°C, 6 hr | 4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylaniline | 72% |
Piperidine-Carbonyl Functionalization
The piperidine-1-carbonyl group participates in reductive amination and acylation:
Reductive Amination
Reaction with primary amines (e.g., benzylamine) in the presence of NaBH(OAc)₃ generates secondary amine derivatives :
| Amine | Product | Purity (HPLC) | Citation |
|---|---|---|---|
| Benzylamine | N-Benzyl-piperidine derivative | 95% |
Acylation Reactions
The carbonyl group reacts with acid chlorides (e.g., acetyl chloride) to form mixed anhydrides, facilitating further coupling :
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, RT, 12 hr | Acetylated piperidine-carbonyl derivative | 68% |
Pyridinyloxy Ether Cleavage
The pyridin-2-yloxy ether bond is susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Treatment with HCl (6 M, reflux) cleaves the ether, yielding 4-(piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide and 2-hydroxypyridine :
| Conditions | Products | Yield |
|---|---|---|
| 6 M HCl, reflux, 8 hr | Sulfonamide intermediate + 2-hydroxypyridine | 85% |
Cross-Coupling Reactions
The pyridine ring undergoes palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids :
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 4-(4-(4-methoxyphenyl)pyridin-2-yloxy)piperidine derivative | 61% |
Metal Coordination
The sulfonamide and pyridine nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes :
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| ZnCl₂ | Octahedral coordination | 4.7 ± 0.2 |
Hydrogenolysis of Piperidine Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a pyrrolidine derivative, altering conformational flexibility :
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Pyrrolidine-carbonyl analog | 78% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonamide group, forming a thiyl radical intermediate :
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), 6 hr | N,N-dimethylaniline + SO₂ + radical adducts | 0.12 |
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide have been evaluated for their ability to induce apoptosis in cancer cells. For instance:
- Cytotoxicity Studies : Studies have shown that certain sulfonamide derivatives can inhibit cell proliferation in breast, colon, and cervical cancer lines through mechanisms involving apoptosis and cell cycle arrest .
- Molecular Hybridization : The design of hybrid molecules that incorporate sulfonamide structures has been explored, demonstrating enhanced anticancer activity compared to traditional chemotherapeutics .
Anti-Infective Properties
Beyond anticancer applications, there is growing interest in the anti-infective potential of this compound:
- Antibacterial Activity : Some studies have reported that sulfonamides possess broad-spectrum antibacterial properties, making them candidates for treating infections caused by resistant strains of bacteria .
- Mechanism of Action : The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cellular replication .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide Derivatives
(a) N,N-Dimethyl-4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (SY230786)
- Structural Difference : Replaces the pyridin-2-yloxy group with a trifluoromethyl-substituted pyrimidinyloxy moiety.
- Pyrimidine rings (vs. pyridine) may alter binding affinity due to differences in hydrogen-bonding capacity and steric bulk.
(b) N-Methyl-4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (SY230787)
- Structural Difference : Lacks a second methyl group on the sulfonamide nitrogen.
- Mono-methylation may decrease steric hindrance, favoring interactions with shallower enzymatic pockets.
(c) 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
- Structural Difference : Features a trifluoromethyl group on the pyridine ring instead of the dimethylated sulfonamide.
- Impact :
Piperidine-Linked Benzenesulfonamides
(a) 4-(4-(Hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide
- Structural Difference : Substitutes the pyridin-2-yloxy group with a hydrazinecarbonyl moiety.
- Impact: Hydrazine enhances hydrogen-bonding capacity, improving solubility (e.g., 78% yield in ethanol-water systems) . Lower molecular weight (326.37 g/mol vs. ~420 g/mol for the target compound) may facilitate better diffusion across membranes. Melting point (191–192°C) suggests tighter crystal packing compared to bulkier dimethyl-pyridine derivatives .
(b) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structural Difference: Replaces the piperidine-carbonyl bridge with an anilinopyridine group.
- Synthesis via sulfonyl chloride coupling (e.g., with N2-phenylpyridine-2,3-diamine) contrasts with the target compound’s likely piperidine-carbonyl conjugation methods .
Research Findings and Implications
- Electronic Effects : The pyridin-2-yloxy group in the target compound offers moderate electron-withdrawing properties, balancing solubility and stability. CF₃-substituted analogs (e.g., SY230786) may exhibit enhanced metabolic resistance but poorer solubility .
- Synthetic Accessibility : Piperidine-carbonyl conjugation (as in ) provides a versatile route for derivatization, though yields depend on substituent reactivity.
- Biological Relevance: Dimethyl groups on the sulfonamide likely improve blood-brain barrier penetration compared to mono-methyl or non-methylated analogs, making the target compound a candidate for CNS-targeted therapies.
Biological Activity
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide, with the CAS number 1448060-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 389.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.
The biological activity of this compound can be attributed to its structural components, particularly the piperidine and pyridine moieties. These functional groups facilitate interaction with various biological targets, including enzymes and receptors. The sulfonamide group enhances solubility and bioavailability, making it suitable for therapeutic applications.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Similar piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.87 | Apoptosis induction |
| Compound B | MDA-MB-231 | 1.75 | Cell cycle arrest at G2/M phase |
Inhibition of Kinases
Recent studies have highlighted the role of similar compounds in inhibiting kinases involved in cancer progression. For instance, some piperidine derivatives have been identified as reversible inhibitors of EGFR (Epidermal Growth Factor Receptor), leading to reduced phosphorylation and subsequent apoptosis in cancer cells .
Case Studies
- Antiviral Activity : A study investigating the antiviral potential of piperidine derivatives showed that certain compounds effectively inhibited dengue virus replication in human dendritic cells. This suggests that this compound could be a candidate for further evaluation in viral infections .
- Neuroprotective Effects : Research on related piperidine compounds indicated neuroprotective properties through dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease treatment strategies .
Q & A
Q. What are the standard synthetic routes for preparing N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide, and what intermediates are critical for ensuring high yields?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Preparation of 4-(pyridin-2-yloxy)piperidine via nucleophilic substitution between pyridin-2-ol and a piperidine derivative under reflux in anhydrous DMF .
- Step 2: Activation of the benzenesulfonamide precursor (e.g., N,N-dimethyl-4-carboxybenzenesulfonamide) using carbodiimide reagents (EDC/HOBt) to form an active ester .
- Step 3: Coupling the activated sulfonamide with the piperidine intermediate in dichloromethane (DCM) under nitrogen, followed by purification via silica-gel chromatography (ethyl acetate/hexane, 3:7) .
Key Intermediates: - 4-(Pyridin-2-yloxy)piperidine (purity >95% by HPLC).
- N,N-dimethyl-4-carboxybenzenesulfonamide (characterized by FT-IR for carbonyl stretch at ~1700 cm⁻¹) .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the spatial arrangement, confirming the anti conformation of the sulfonamide group relative to the piperidine ring. Dihedral angles between aromatic systems (e.g., pyridine and benzene rings) are calculated to assess planarity .
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion ([M+H]⁺) with an accuracy of ±2 ppm .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological targets of this compound?
Methodological Answer:
- Software Setup: Use AutoDock Vina or Schrödinger Suite to model interactions. The sulfonamide group is aligned with catalytic pockets (e.g., carbonic anhydrase IX or bacterial DHPS) .
- Validation:
- Compare computed binding energies (ΔG ≤ -8 kcal/mol) with experimental IC50 values from enzymatic assays .
- Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in docking poses .
- Case Study: Pyrimidine-sulfonamide derivatives show nanomolar inhibition of DHPS, with docking scores correlating (R² = 0.89) to in vitro activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., DMSO concentration <1%, pH 7.4 buffer) to minimize solvent effects .
- Orthogonal Assays:
- Meta-Analysis: Cross-reference crystallographic data (e.g., Protein Data Bank) to identify conformational flexibility in the piperidine-carbonyl linkage that may alter activity .
Q. What are the challenges in optimizing the pharmacokinetic (PK) profile of this compound, and how can prodrug strategies mitigate these issues?
Methodological Answer:
- PK Challenges:
- Low aqueous solubility (<10 µg/mL) due to the hydrophobic piperidine-pyridine core.
- Rapid hepatic clearance (t₁/₂ < 2 hr) via CYP3A4-mediated metabolism .
- Prodrug Design:
- Ester Prodrugs: Introduce acetyl or pivaloyl groups to the dimethylamino moiety, improving logP by 1.5 units. Hydrolysis in plasma regenerates the active form .
- In Vivo Validation: Monitor prodrug conversion in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids using LC-MS/MS .
Q. How can computational methods like QSAR guide the optimization of this compound’s selectivity against off-target enzymes?
Methodological Answer:
- Descriptor Selection: Use 3D-QSAR (CoMFA/CoMSIA) with descriptors like polar surface area (PSA), LogD, and H-bond acceptor count .
- Model Training: Train on a dataset of 50 sulfonamide derivatives with known IC50 values against carbonic anhydrase isoforms (CA-I, CA-II, CA-IX).
- Predictive Output: A validated model (q² > 0.6, R² > 0.9) identifies substituents at the benzenesulfonamide para position (e.g., -CF₃) as critical for CA-IX selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
